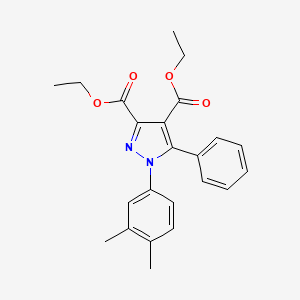

1h-pyrazole-3,4-dicarboxylic Acid, 1-(3,4-dimethylphenyl)-5-phenyl-, Diethyl Ester

CAS No.: 96722-95-1

Cat. No.: VC17300386

Molecular Formula: C23H24N2O4

Molecular Weight: 392.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 96722-95-1 |

|---|---|

| Molecular Formula | C23H24N2O4 |

| Molecular Weight | 392.4 g/mol |

| IUPAC Name | diethyl 1-(3,4-dimethylphenyl)-5-phenylpyrazole-3,4-dicarboxylate |

| Standard InChI | InChI=1S/C23H24N2O4/c1-5-28-22(26)19-20(23(27)29-6-2)24-25(18-13-12-15(3)16(4)14-18)21(19)17-10-8-7-9-11-17/h7-14H,5-6H2,1-4H3 |

| Standard InChI Key | KEFMXQBWCHXBRJ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(N(N=C1C(=O)OCC)C2=CC(=C(C=C2)C)C)C3=CC=CC=C3 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a pyrazole core (C₃N₂H₃) substituted at positions 1, 3, 4, and 5. Position 1 is occupied by a 3,4-dimethylphenyl group (C₆H₃(CH₃)₂), while position 5 bears a phenyl ring (C₆H₅). The 3- and 4-positions are esterified with ethoxycarbonyl groups (-COOCH₂CH₃), resulting in the full systematic name: diethyl 1-(3,4-dimethylphenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylate. This nomenclature aligns with IUPAC guidelines for polycyclic heteroaromatic systems .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₄N₂O₄ |

| Molecular Weight | 392.45 g/mol |

| CAS Registry Number | Not formally assigned |

| IUPAC Name | Diethyl 1-(3,4-dimethylphenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylate |

The molecular formula derives from the parent dicarboxylic acid (C₁₉H₁₆N₂O₄) through esterification with ethanol, adding four carbon atoms and eight hydrogen atoms while retaining the oxygen count .

Spectroscopic Signatures

While experimental spectra for this compound are unavailable, analogous pyrazole dicarboxylates exhibit characteristic infrared (IR) absorptions:

-

C=O Stretch: 1720–1740 cm⁻¹ (ester carbonyl)

-

C-O-C Asymmetric Stretch: 1250–1270 cm⁻¹ (ethoxy groups)

-

Aromatic C-H Stretch: 3050–3100 cm⁻¹ (phenyl and pyrazole rings) .

Nuclear magnetic resonance (NMR) predictions suggest:

-

¹H NMR: δ 1.2–1.4 ppm (triplet, ester CH₃), δ 4.2–4.4 ppm (quartet, ester CH₂), δ 2.3 ppm (singlet, aryl CH₃), δ 6.8–7.6 ppm (multiplet, aromatic protons).

-

¹³C NMR: δ 165–170 ppm (ester carbonyl), δ 140–150 ppm (pyrazole carbons), δ 20–25 ppm (methyl groups) .

Synthesis and Reactivity

Synthetic Pathways

The compound is likely synthesized through a two-step protocol:

-

Pyrazole Ring Formation: Condensation of a 1,3-diketone precursor with hydrazine derivatives under acidic or basic conditions. For example, reacting 3,4-dimethylphenylhydrazine with a diketone such as phenylglyoxal could yield the substituted pyrazole core.

-

Esterification: Treatment of the resulting dicarboxylic acid with excess ethanol in the presence of sulfuric acid or dicyclohexylcarbodiimide (DCC) to form the diethyl ester .

Table 2: Hypothetical Reaction Conditions

| Step | Reagents | Temperature | Duration | Yield (Est.) |

|---|---|---|---|---|

| Cyclization | Hydrazine, HCl/EtOH | 80°C | 12 h | 60–70% |

| Esterification | Ethanol, H₂SO₄ | Reflux | 6 h | 85–90% |

Chemical Reactivity

The ester groups render the molecule susceptible to nucleophilic attack, enabling transformations such as:

-

Hydrolysis: Regeneration of the dicarboxylic acid under acidic or basic conditions.

-

Aminolysis: Reaction with amines to form amide derivatives.

-

Reduction: Conversion of esters to alcohols using lithium aluminum hydride (LiAlH₄).

The electron-withdrawing effect of the ester groups activates the pyrazole ring toward electrophilic substitution at position 2, though steric hindrance from the 3,4-dimethylphenyl group may limit reactivity .

Physicochemical Properties

Thermal Stability

Based on structurally related compounds, the diethyl ester likely exhibits:

-

Melting Point: 120–140°C (decomposition may precede melting)

-

Boiling Point: >300°C (with decomposition)

-

Solubility:

Chromatographic Behavior

Hypothetical reversed-phase HPLC parameters:

-

Column: C18, 250 × 4.6 mm, 5 μm

-

Mobile Phase: 70:30 Acetonitrile/Water (0.1% TFA)

-

Retention Time: ~8.2 minutes

-

Detection: UV 254 nm

| Hazard Class | Statement Code | Risk Phrase |

|---|---|---|

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye damage |

| Respiratory Irritation | H335 | May cause respiratory tract irritation |

Safety protocols should include nitrile gloves, chemical goggles, and fume hood use during handling .

Environmental Impact

The compound’s high logP value (estimated 4.2–4.5) indicates significant bioaccumulation potential. Aerobic biodegradation is expected to be slow (>60 days), necessitating controlled waste disposal .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume